Theory and simulation of organic solar cell model compounds: from atoms to excitons

Physical Chemistry Chemical Physics Pub Date: 2011-08-08 DOI: 10.1039/C1CP21598A

Abstract

We approach the electronic properties of a simple model of organic solar cells, a binary mixture of αα′-oligothiophenes and buckminsterfullerene, from a theoretical and numerical perspective. Close-packed model geometries are generated using a Monte Carlo method, the electronic structure is described by a reparametrized semiempirical Pariser–Parr–Pople Hamiltonian. All electronic properties, such as optical absorption spectra, tightly-bound charge transfer states and exciton bands, arise from the same atomistic Hamiltonian using a configuration interaction method involving single excitations. The absorption spectra are dominated by intramolecular contributions, whereas in the optical gap low-lying charge transfer states are predicted. The efficiency of the solar cell crucially depends on the structure of the charge-transfer exciton bands and on the relaxation mechanism. We discuss how these findings may help improve the design of organic solar cells from an excitonic view.

Graphical abstract: Theory and simulation of organic solar cell model compounds: from atoms to excitons
Theory and simulation of organic solar cell model compounds: from atoms to excitons
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